4-nitro-N'-(1-phenylethylidene)benzohydrazide
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Overview
Description
4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a phenylethylidene moiety, and a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzohydrazide+aldehyde/ketone→4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 4-nitro-N’-[(E)-1-phenylhexylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the nitro group and the phenylethylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
2447-77-0 |
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Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-nitro-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3O3/c1-11(12-5-3-2-4-6-12)16-17-15(19)13-7-9-14(10-8-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+ |
InChI Key |
RKVYBNSYDOHBPH-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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